molecular formula C10H19NO B2802857 7-Tert-butylazepan-2-one CAS No. 155204-32-3

7-Tert-butylazepan-2-one

Cat. No.: B2802857
CAS No.: 155204-32-3
M. Wt: 169.268
InChI Key: MQPUJBKRHRLGRF-UHFFFAOYSA-N
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Description

7-Tert-butylazepan-2-one is a medium-sized ring lactam, which is a type of cyclic amide Lactams are important intermediates in the synthesis of nitrogen-containing compounds due to their ability to be rapidly converted to amines by reduction or manipulation of the carbonyl group

Scientific Research Applications

7-Tert-butylazepan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex nitrogen-containing compounds.

    Biology: The compound can be used to study the behavior of lactams in biological systems, including their interactions with enzymes and other biomolecules.

    Medicine: Due to its structural similarity to certain biologically active molecules, it can be used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound’s stability and reactivity make it useful in the production of polymers and other advanced materials.

Safety and Hazards

The safety data sheet for a similar compound, tert-Butylbenzene, indicates that it is harmful if swallowed, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butylazepan-2-one typically involves a ring-expansion reaction of a 4-substituted cyclohexanone. One common method includes the use of a chiral 1,3-azidopropanol derivative. The procedure begins with the preparation of ®-1-phenyl-3-azidopropanol from a commercially available halide precursor. This intermediate is then reacted with the ketone using boron trifluoride diethyl etherate as a Lewis acid promoter. The resulting lactam is subsequently converted into a chiral lactam of high enantiopurity via the two-stage removal of the chiral nitrogen substituent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of scalable purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

7-Tert-butylazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The carbonyl group in the lactam can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The lactam can be reduced to form amines, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 7-tert-butylazepan-2-one involves its interaction with various molecular targets, depending on the specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors in the body, modulating their activity. The exact pathways and targets can vary, but the compound’s ability to form stable complexes with proteins and other biomolecules is a key factor in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Caprolactam: Another medium-sized ring lactam, commonly used in the production of nylon-6.

    Valerolactam: A smaller ring lactam with similar chemical properties.

    Piperidone: A six-membered ring lactam with applications in organic synthesis.

Uniqueness

7-Tert-butylazepan-2-one is unique due to its tert-butyl substituent, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where selective reactivity is desired, such as in the synthesis of chiral molecules or in the development of pharmaceuticals with specific target interactions.

Properties

IUPAC Name

7-tert-butylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-10(2,3)8-6-4-5-7-9(12)11-8/h8H,4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPUJBKRHRLGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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